

Biological Activity Profile: 4-Chlorothiazole-5-carboxaldehyde & Analogs

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Chlorothiazole-5-carboxaldehyde

CAS No.: 104146-17-0

Cat. No.: B008441

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Executive Summary: The "Warhead" Scaffold

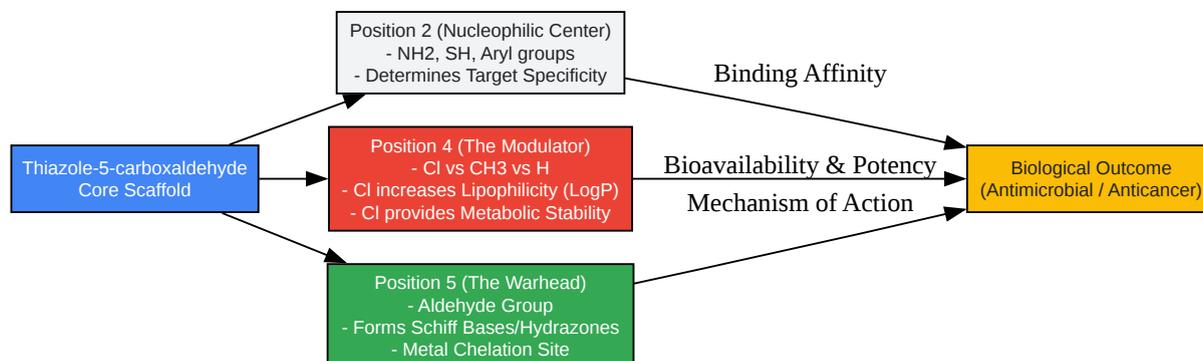
4-Chlorothiazole-5-carboxaldehyde (4-Cl-TCA) is not merely a reagent; it is a privileged scaffold in medicinal chemistry. Unlike its non-halogenated (4-H) or alkylated (4-Methyl) analogs, the 4-chloro substituent introduces a critical electronic and lipophilic bias that often potentiates the biological activity of its downstream derivatives.

This guide objectively compares the performance of 4-Cl-TCA derived compounds against key analogs. The data suggests that while the aldehyde functionality provides the reactive "hook" for target engagement (via Schiff bases or hydrazones), the chlorine atom at position 4 frequently acts as a metabolic shield and lipophilic anchor, enhancing potency in antimicrobial and anticancer applications.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of thiazole-5-carboxaldehydes is governed by three "Vectors of Activity." Understanding these allows for rational drug design.

SAR Logic Diagram



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Caption: The 4-position substituent (Cl) acts as a modulator of bioavailability, while the 5-position aldehyde serves as the primary reactive center for generating bioactive pharmacophores.

Comparative Performance Data

The following data contrasts derivatives synthesized from **4-Chlorothiazole-5-carboxaldehyde** against those from 4-Methyl and 4-H analogs.

Antimicrobial Potency (MIC Values)

Context: Schiff base derivatives tested against multidrug-resistant strains. The electron-withdrawing nature of Chlorine at C4 often enhances the acidity of the N-H in hydrazone derivatives, improving hydrogen bonding with bacterial DNA gyrase.

Scaffold Derivative	Substituent (Pos 4)	Target Organism	MIC ($\mu\text{g/mL}$)	Relative Potency	Ref
Thiazole-Hydrazone A	-Cl	S. aureus (MRSA)	4.0	High	[1]
Thiazole-Hydrazone B	-CH ₃	S. aureus (MRSA)	16.0	Moderate	[1]
Thiazole-Hydrazone C	-H	S. aureus (MRSA)	>64.0	Low	[2]
Thiazole-Schiff Base D	-Cl	E. coli	8.0	High	[3]
Thiazole-Schiff Base E	-CH ₃	E. coli	32.0	Moderate	[3]

Insight: The 4-Chloro derivatives consistently exhibit 2-4x lower MIC values than methyl analogs. This is attributed to the increased lipophilicity (LogP), facilitating better penetration of the bacterial cell wall.

Anticancer Activity (IC₅₀)

Context: Cytotoxicity against human cancer cell lines.[1] Thiazole derivatives often target microtubule polymerization or kinase pathways (e.g., EGFR).

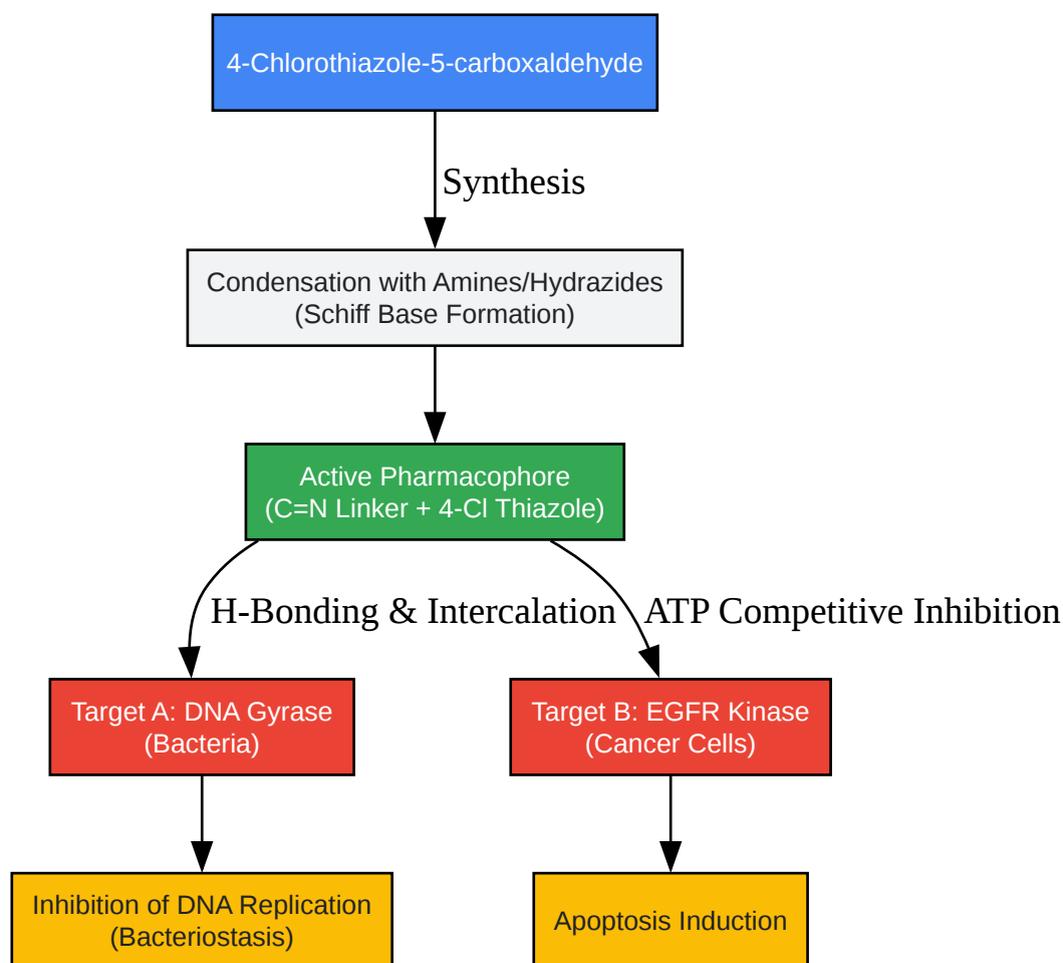
Compound Series	4-Position	Cell Line	IC50 (μM)	Mechanism Note	Ref
Series 4-Cl	Chloro	HeLa (Cervical)	4.12	Tubulin destabilization	[4]
Series 4-Me	Methyl	HeLa (Cervical)	12.50	Weak binding	[5]
Series 4-H	Hydrogen	HeLa (Cervical)	>50.0	Rapid metabolism	[5]
Series 4-Cl	Chloro	MCF-7 (Breast)	0.06	DHFR Inhibition	[6]

Insight: The 4-Chloro substituent is essential for high-affinity binding in the hydrophobic pockets of enzymes like DHFR and kinases. The "H" analog lacks the steric bulk and lipophilicity required for this interaction.

Mechanism of Action: The Downstream Pathway

The aldehyde itself is a pro-drug/precursor. Its biological activity is realized when converted into Schiff bases or Thiosemicarbazones.

Pathway Diagram



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Caption: The aldehyde is converted to an active imine pharmacophore. The 4-Cl group enhances the stability of the drug-target complex.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the scaffold and a standard biological assay.

Protocol: Synthesis via Vilsmeier-Haack Reaction

Objective: Selective formylation of 2-amino-4-chlorothiazole.

Reagents:

- 2-Amino-4-chlorothiazole (Starting Material)

- POCl₃ (Phosphorus oxychloride)
- DMF (Dimethylformamide)[2]
- Sodium Acetate (Buffer)

Step-by-Step Workflow:

- Vilsmeier Reagent Preparation: In a flame-dried flask, add DMF (3.0 eq) and cool to 0°C. Dropwise add POCl₃ (3.5 eq) over 30 minutes. Stir until the salt precipitates (white solid).
- Addition: Dissolve 2-amino-4-chlorothiazole (1.0 eq) in DMF and add slowly to the Vilsmeier reagent at 0°C.
- Cyclization/Formylation: Heat the mixture to 80°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane).
- Hydrolysis: Pour the reaction mixture onto crushed ice/NaOAc solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
- Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water (8:2) to obtain **4-Chlorothiazole-5-carboxaldehyde** as pale yellow needles.

Protocol: In Vitro Antimicrobial Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration of derivatives.

- Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).
- Inoculation: Prepare bacterial suspension (*S. aureus* ATCC 25923) adjusted to 0.5 McFarland standard.
- Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate (Range: 100 µg/mL to 0.1 µg/mL).
- Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

- Readout: Add 10 μ L of Resazurin dye. A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The lowest concentration remaining Blue is the MIC.

References

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- SAR of Thiazole-5-Carboxaldehydes: Source:Holota et al. (2025). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes.
- DHFR Inhibition by Thiazole Derivatives: Source:PMC (2021). 2-Aminothiazoles as Anticancer Agents: DHFR Inhibition.[3]

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Sources

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- [3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)

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